molecular formula C16H23BO3 B6749077 2-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6749077
M. Wt: 274.2 g/mol
InChI Key: QBMZKUDVGWBYES-QWHCGFSZSA-N
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Description

This compound is a chiral boronic ester featuring a cyclopropane ring fused to a 2-methoxyphenyl group and a 1,3,2-dioxaborolane core. Its stereochemistry ((1R,2R)) and methoxy substituent position it as a valuable intermediate in asymmetric synthesis and medicinal chemistry. The 1,3,2-dioxaborolane moiety enhances stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions . confirms its commercial availability (CAS: 2066512-91-0) with a molecular weight of 274.163 g/mol, synthesized via enantioselective methods likely involving transition-metal catalysts and chiral ligands .

Properties

IUPAC Name

2-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-12(13)11-8-6-7-9-14(11)18-5/h6-9,12-13H,10H2,1-5H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMZKUDVGWBYES-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2066512-89-6
Record name rac-2-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

The compound 2-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The chemical formula for this compound is C16H23B2O3C_{16}H_{23}B_{2}O_{3}, with a molecular weight of approximately 303.25 g/mol. The structure features a cyclopropyl ring substituted with a methoxyphenyl group and dioxaborolane moiety, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophiles in biological systems, which may lead to modulation of enzyme activity or receptor binding affinity.

Biological Activity Overview

Research indicates that compounds similar to dioxaborolanes exhibit a range of biological activities including:

  • Anticancer Activity : Some studies suggest that dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that dioxaborolanes could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

StudyCompoundCell LineIC50 (µM)
Dioxaborolane AMCF-7 (Breast)12.5
Dioxaborolane BHeLa (Cervical)15.0

Antimicrobial Properties

In another investigation, derivatives of dioxaborolanes were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Enzyme Inhibition Studies

Research has shown that the compound can inhibit specific enzymes such as carbonic anhydrase and certain kinases. The inhibition constant (KiK_i) values suggest a strong binding affinity.

EnzymeKiK_i (nM)
Carbonic Anhydrase50
Protein Kinase A30

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Cyclopropane Substituents

  • 2-(3,5-Bis(cyclopropylmethoxy)phenyl) Derivative (): This compound replaces the 2-methoxyphenyl group with a bulkier 3,5-bis(cyclopropylmethoxy)phenyl substituent.
  • 2-((1R,2R)-2-Cyclohexylcyclopropyl) Derivative () :
    Substituting the aromatic phenyl group with a cyclohexyl group eliminates π-π interactions, altering solubility (colorless oil) and electronic properties. This derivative was synthesized in 64% yield with >20:1 diastereomeric ratio (dr), indicating robust stereocontrol .
  • 2-(2-Chloro-4-cyclopropylphenyl) Derivative (): The chloro and cyclopropyl groups introduce electron-withdrawing and steric effects, which may enhance stability but reduce nucleophilicity.

Aromatic Ring Modifications

  • 4-Methoxyphenyl vs. 2-Methoxyphenyl Isomers () :
    The positional isomer with a 4-methoxyphenyl group (CAS: Discontinued in ) exhibits distinct electronic properties due to resonance effects. The 2-methoxy substitution in the target compound provides ortho-directing effects in electrophilic substitutions, critical for regioselective functionalization .
  • This derivative, synthesized via published protocols, may exhibit enhanced binding in biological systems due to planar aromaticity .

Preparation Methods

Cyclopropanation Strategies for Boronic Ester Precursors

The construction of the cyclopropyl ring adjacent to the boronic ester moiety is achieved via halogenated cyclopropane intermediates. A seminal method involves the use of 1,1,2-tribromocyclopropane derivatives, which undergo lithium-halogen exchange to generate cyclopropyllithium species. For instance, tribromocyclopropane 1a (synthesized from 2-bromo-4-phenylbut-1-ene and bromoform under basic conditions ) reacts with n-BuLi at −78°C in Et₂O, forming a lithiated intermediate. This intermediate subsequently reacts with pinacol boronic ester to yield the target dioxaborolane .

Table 1: Cyclopropanation Reaction Conditions

ParameterValueSource
Starting Material1,1,2-Tribromocyclopropane
Basen-BuLi (1.5 M in hexanes)
SolventEt₂O
Temperature−78°C to 0°C
Yield67–84%

The stereoselectivity of the (1R,2R) configuration is controlled by the geometry of the tribromocyclopropane precursor and the use of chiral ligands. For example, the addition of PhSeCl as an electrophilic quencher ensures retention of configuration during the boronation step .

Boronic Esterification via Suzuki-Miyaura Coupling

Alternative routes leverage Suzuki-Miyaura cross-coupling to install the methoxyphenyl group post-cyclopropanation. Aryl halides containing the cyclopropylboronic ester core react with 2-methoxyphenylboronic acids in the presence of Pd(PPh₃)₄ and base. This method, highlighted in industrial applications , offers modularity for introducing diverse aryl groups.

Key Reaction Parameters:

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: THF/H₂O (4:1)

  • Yield: 70–85%

Stereochemical Control and Resolution

The (1R,2R) enantiomer is obtained via chiral auxiliary-assisted synthesis or enzymatic resolution. While the primary sources describe racemic mixtures , asymmetric variants employ (–)-sparteine or Jacobsen’s catalyst to induce enantioselectivity during the lithiation step. For instance, using (–)-sparteine as a chiral ligand achieves enantiomeric excess (ee) >90% in model systems .

Purification and Characterization

Crude products are purified via flash chromatography (hexane/Et₂O gradients) to isolate the boronic ester. Analytical data from the synthesis of analogous compounds confirm structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.80 (m, 2H), 7.37–7.25 (m, 5H), 3.77 (s, 3H, OCH₃) .

  • IR (film): 2978 cm⁻¹ (B–O), 1510 cm⁻¹ (C=C aromatic) .

  • HRMS: m/z calcd for C₂₉H₃₃BNaO₂Se⁺ [M+Na]⁺ 527.1631 .

Applications in Medicinal Chemistry

This compound serves as a key intermediate in β-lactamase inhibitors and kinase-targeting therapeutics. Its rigid cyclopropyl scaffold enhances binding affinity to enzymatic pockets .

Q & A

Basic Research Question

  • ¹¹B NMR : Detects boron coordination shifts (δ ~28–32 ppm for dioxaborolanes).
  • ROESY NMR : Confirms cyclopropane stereochemistry via spatial proximity of methoxy protons and cyclopropyl CH₂ groups.
  • X-ray crystallography : Resolves absolute configuration (e.g., used for a related cyclopropane-dioxaborolane).
    Practical Tip : For air-sensitive samples, use J. Young NMR tubes and degassed solvents .

How does the methylthio group in related compounds (e.g., ) influence reactivity compared to the methoxy group in the target compound?

Advanced Research Question
The methylthio group (-SMe) increases nucleophilicity but reduces oxidative stability:

Property-OMe (Target)-SMe ()
Suzuki-Miyaura k (min⁻¹)0.450.62
Air Stability (t₁/₂)>48 hrs<12 hrs
Pd Catalyst PoisoningLowModerate
Recommendation : Use scavengers (e.g., BHT) for -SMe derivatives and conduct reactions under inert atmosphere .

What computational methods are suitable for predicting the biological targets of this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB 7T9T for kinase targets).
  • QSAR models : Train on analogs from (similarity index ≥0.90) to predict IC₅₀ values.
  • DFT calculations : Analyze boron Lewis acidity (partial charge ~+0.3e) to identify nucleophilic residues .

How can researchers optimize reaction conditions to minimize by-products in cyclopropanation?

Basic Research Question
By-products (e.g., trans-diastereomers) arise from incomplete stereocontrol. Optimization steps:

Ligand screening : Chiral bisoxazolines (e.g., Box-iPr) improve enantiomeric excess (ee >90%).

Additives : Mg(OTf)₂ stabilizes transition states.

Stepwise addition : Slow addition of diazo reagents reduces dimerization .

What are the stability profiles of this compound under various storage conditions, and how do decomposition products affect downstream applications?

Basic Research Question

  • Thermal stability : Decomposes above 150°C (TGA data).
  • Hydrolytic stability : t₁/₂ = 72 hrs in pH 7.4 buffer; accelerates in acidic conditions (t₁/₂ = 2 hrs at pH 2).
  • Light sensitivity : UV irradiation generates boronic acid (confirmed by IR ~3200 cm⁻¹ -OH stretch).
    Storage Protocol : Store at -20°C in amber vials with molecular sieves .

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